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Cat. No.: B1221444 Get Quote

Introduction

Tetraiodoethylene, also known as diiodoform, is a fully halogenated alkene with the chemical

formula C₂I₄.[1] It exists as a light-yellow, crystalline solid that is insoluble in water but soluble

in many organic solvents.[2] Due to its structure and composition, tetraiodoethylene serves as

an interesting subject for spectroscopic analysis, providing fundamental insights into the

influence of heavy atoms like iodine on spectral properties. This technical guide presents a

summary of the available and expected spectroscopic data for tetraiodoethylene, including

mass spectrometry, infrared (IR) spectroscopy, and carbon-13 nuclear magnetic resonance

(¹³C NMR) spectroscopy. The information is intended for researchers, chemists, and

professionals in drug development and materials science who may work with or encounter

organoiodine compounds.

Mass Spectrometry
Mass spectrometry of tetraiodoethylene reveals characteristic patterns dominated by its high

molecular weight and the isotopic distribution of iodine. The electron ionization (EI) mass

spectrum is characterized by the molecular ion and successive losses of iodine atoms.

Table 1: Mass Spectrometry Data for Tetraiodoethylene (C₂I₄)
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m/z (Daltons) Ion Formula
Relative Intensity
(%)

Interpretation

532 [C₂I₄]⁺ ~20% Molecular Ion (M⁺)

405 [C₂I₃]⁺ ~10%
Loss of one Iodine

atom [M-I]⁺

278 [C₂I₂]⁺ ~100%

Loss of two Iodine

atoms [M-2I]⁺ (Base

Peak)

151 [C₂I]⁺ ~25%
Loss of three Iodine

atoms [M-3I]⁺

127 [I]⁺ ~50% Iodine Cation

(Data sourced from

NIST Mass

Spectrometry Data

Center)[3]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A generalized protocol for obtaining an EI-mass spectrum for a solid sample like

tetraiodoethylene is as follows:

Sample Preparation: A small quantity (typically < 1 mg) of the crystalline C₂I₄ sample is

introduced into the mass spectrometer, often via a direct insertion probe (DIP). The sample is

placed in a capillary tube at the end of the probe.

Ionization: The probe is inserted into the ion source of the mass spectrometer, which is held

under a high vacuum. The sample is heated to induce sublimation into the gas phase. The

gaseous C₂I₄ molecules are then bombarded with a high-energy electron beam (typically 70

eV). This process ejects an electron from the molecule, creating a positively charged

molecular ion ([C₂I₄]⁺) and causing fragmentation.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge

ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy
While specific, publicly available IR spectra for tetraiodoethylene are limited, the key

vibrational modes can be predicted based on its molecular structure. The spectrum is expected

to be simple due to the molecule's high symmetry (D₂h point group), which renders some

vibrations IR-inactive. The primary active modes would involve the carbon-carbon double bond

and carbon-iodine bonds.

Table 2: Expected Infrared (IR) Absorptions for Tetraiodoethylene (C₂I₄)

Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

C=C Stretch 1550 - 1620 Weak to Medium

The C=C stretching

frequency is lowered

by the mass of the

iodine substituents.

C-I Stretch

(Asymmetric)
600 - 750 Strong

The heavy C-I bonds

vibrate at low

frequencies. Multiple

bands may be

observed.

C-I Bending Modes < 500 Medium to Strong

Out-of-plane and in-

plane bending

vibrations occur at

very low

wavenumbers.
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Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy
For a solid, crystalline sample like tetraiodoethylene, the FT-IR spectrum is typically acquired

using one of the following methods:

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the C₂I₄ sample is finely ground with ~100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The resulting homogeneous powder is placed into a pellet press and compressed under

high pressure to form a thin, transparent disc.

Data Acquisition:

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

A background spectrum of the empty sample chamber (or a pure KBr pellet) is collected

first.

The infrared beam is passed through the sample pellet, and the transmitted radiation is

measured by the detector.

The instrument's software performs a Fourier transform on the resulting interferogram to

generate the infrared spectrum (transmittance vs. wavenumber).

Alternative Method (Attenuated Total Reflectance - ATR): A small amount of the solid C₂I₄

powder can be placed directly onto the crystal (e.g., diamond or germanium) of an ATR

accessory. A pressure arm ensures good contact. This method requires minimal sample

preparation.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Experimental ¹³C NMR data for tetraiodoethylene is not readily found in public databases.

However, due to the symmetrical nature of the molecule, where both carbon atoms are in
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identical chemical environments, the proton-decoupled ¹³C NMR spectrum is predicted to show

only a single resonance.

Table 3: Predicted ¹³C NMR Signal for Tetraiodoethylene (C₂I₄)

Predicted Signal
Chemical Shift (δ)
in ppm

Multiplicity Notes

C=C 80 - 100 (Estimated) Singlet

Due to molecular

symmetry, only one

signal is expected.

The strong

deshielding effect of

four iodine atoms

would shift the

resonance

significantly upfield

compared to

unsubstituted ethylene

(~123 ppm), a

phenomenon known

as the 'heavy atom

effect'.

Experimental Protocol: ¹³C NMR Spectroscopy
A general protocol for obtaining a ¹³C NMR spectrum of a solid, soluble compound is as follows:

Sample Preparation:

Approximately 10-20 mg of tetraiodoethylene is dissolved in a suitable deuterated

solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆) in a standard 5

mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.0 ppm).

Instrument Setup:
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The NMR tube is placed in the spectrometer's probe.

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field

stability.

The probe is tuned to the ¹³C frequency, and shimming is performed to optimize the

homogeneity of the magnetic field.

Data Acquisition:

A standard pulse program for a proton-decoupled ¹³C NMR experiment is used. This

involves irradiating the sample with a broad range of proton frequencies to collapse ¹³C-¹H

couplings, resulting in sharp singlet signals for each unique carbon.

A series of radiofrequency pulses and delays are applied, and the resulting free induction

decay (FID) signal is recorded.

The FID is averaged over a number of scans to improve the signal-to-noise ratio, which is

necessary due to the low natural abundance of the ¹³C isotope (1.1%).

Data Processing: The accumulated FID is subjected to a Fourier transform to convert the

time-domain signal into a frequency-domain spectrum, which is then plotted as intensity

versus chemical shift (ppm).

Spectroscopic Analysis Workflow
The logical flow for the complete spectroscopic characterization of a compound like

tetraiodoethylene involves multiple techniques to confirm its identity and structure.
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Caption: Workflow for the spectroscopic characterization of tetraiodoethylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1221444?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221444?utm_src=pdf-body
https://www.benchchem.com/product/b1221444?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Tetraiodoethylene - Wikipedia [en.wikipedia.org]

2. Page loading... [guidechem.com]

3. Ethene, tetraiodo- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Tetraiodoethylene (C₂I₄): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221444#spectroscopic-data-of-tetraiodoethylene-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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